4-Chloro-5-fluoro-3-methyl-1H-indazole
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Overview
Description
4-Chloro-5-fluoro-3-methyl-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-3-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline or benzaldehyde derivatives.
Cyclization: The key step involves the cyclization of the substituted aniline or benzaldehyde with hydrazine or its derivatives to form the indazole ring.
Halogenation: Introduction of chlorine and fluorine atoms is achieved through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Cyclization and Coupling Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures and coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can yield oxides or amines, respectively.
Scientific Research Applications
4-Chloro-5-fluoro-3-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-1H-indazole
- 5-Fluoro-3-methyl-1H-indazole
- 4-Chloro-5-fluoro-1H-indazole
Uniqueness
4-Chloro-5-fluoro-3-methyl-1H-indazole is unique due to the presence of both chlorine and fluorine atoms on the indazole ring, which enhances its chemical reactivity and potential biological activity. This combination of substituents is not commonly found in other indazole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H6ClFN2 |
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Molecular Weight |
184.60 g/mol |
IUPAC Name |
4-chloro-5-fluoro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6ClFN2/c1-4-7-6(12-11-4)3-2-5(10)8(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
ZFTMORVZEHUQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2Cl)F |
Origin of Product |
United States |
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